molecular formula C9H10O2 B3415446 p-Coumaryl alcohol CAS No. 20649-40-5

p-Coumaryl alcohol

Cat. No.: B3415446
CAS No.: 20649-40-5
M. Wt: 150.17 g/mol
InChI Key: PTNLHDGQWUGONS-OWOJBTEDSA-N
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Description

p-Coumaryl alcohol, also known as 4-hydroxycinnamyl alcohol, is a phytochemical and one of the monolignols. It is a white solid that serves as a major precursor to lignin and lignans, which are essential components of plant cell walls. This compound is synthesized via the phenylpropanoid biochemical pathway and plays a crucial role in the structural integrity and defense mechanisms of plants .

Biochemical Analysis

Biochemical Properties

p-Coumaryl alcohol plays a significant role in the biosynthesis of lignin, a large group of aromatic polymers resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . The main building blocks of lignin are the hydroxycinnamyl alcohols coniferyl alcohol and sinapyl alcohol, with typically minor amounts of this compound . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .

Cellular Effects

The deposition of lignin, which includes this compound, makes the cell walls of secondarily thickened cells rigid and impervious . In addition to developmentally programmed deposition of lignin, its biosynthesis can also be induced upon various biotic and abiotic stress conditions, such as wounding, pathogen infection, metabolic stress, and perturbations in cell wall structure .

Molecular Mechanism

The units resulting from the monolignols, when incorporated into the lignin polymer, are called guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units . The polymerization of this compound into lignin involves both C–O and C–C bonds, leading to a heterogeneous structure and a three-dimensional structure .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a metabolic pathway that synthesizes monolignols .

Subcellular Localization

Certain enzymes of the lignin biosynthetic pathway, namely the cytochrome P450 enzymes CINNAMATE 4-HYDROXYLASE (C4H), p-COUMARATE 3-HYDROXYLASE (C3H), and FERULATE 5-HYDROXYLASE (F5H), are membrane proteins thought to be active at the cytosolic side of the endoplasmic reticulum . This suggests that this compound, as a substrate of these enzymes, may also be localized to the endoplasmic reticulum during lignin biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Coumaryl alcohol is synthesized through the phenylpropanoid pathway in plants. This pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. The p-coumaric acid is subsequently reduced to this compound through enzymatic reactions involving cinnamate 4-hydroxylase and cinnamyl alcohol dehydrogenase .

Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction and purification of lignin from plant biomass. The lignin is then subjected to chemical or enzymatic treatments to release the monolignols, including this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of p-Coumaryl Alcohol

This compound is a cinnamyl alcohol that serves as a lignin model, a precursor (monolignol), and one of the primary products of lignin pyrolysis . Its applications span various scientific domains, including lignin degradation studies, enzymatic activity assays, and chemical transformations .

Lignin Research

  • Lignin building block this compound is one of the three main monolignol building blocks of lignin, along with coniferyl alcohol and sinapyl alcohol . Lignin, a complex polymer found in plant cell walls, is composed of these monolignols, which are polymerized through free-radical processes .
  • Lignin degradation pathways Researchers have proposed pathways for the degradation of this compound by microorganisms such as Aspergillus flavus . These pathways involve a series of enzymatic reactions that break down this compound into smaller compounds .
  • Lignin model compound reactions this compound can be selectively transformed into different products using catalytic methodologies . For example, basic catalysts can promote selective transesterification of the aliphatic hydroxyl group, while amphoteric solids can yield corresponding alkyl ethers .

Enzymatic Activity Assays

  • Substrate for acetyltransferases this compound can be used as a substrate to assess the activity of enzymes like cinnamyl alcohol O-acetyltransferase (CFAT) . CFATs catalyze the acetylation of cinnamyl alcohols, and this compound can be used to verify the acetylation activity of CFAT enzymes .
  • Activity with ScCFAT The ScCFAT enzyme, when tested with various alcohol acceptors in combination with acetyl-CoA, exhibited detectable activity on this compound .

Chemical Transformations

  • Reactions with hydroxyl radicals this compound can react with hydroxyl radicals to form various oxygenates, including polyhydric alcohols . These reactions can serve as models for reactions of unsaturated alcohols with hydroxyl radicals .
  • Production of phenolic compounds Roaming-like low-energy dehydration reactions of this compound can generate O- and C-centered intermediate radicals, which are transformed into phenolic compounds .
  • Catalytic transformations Model compounds resembling this compound can be selectively transformed into different products using catalytic methodologies based on dimethyl carbonate .

Microbial Production

  • Production with Escherichia coli Synthetic operons can be optimized for the microbial production of this compound with Escherichia coli .

Data Table

Table 1: ScCFAT Activity with Various Alcohol Substrates

SubstrateCASActivity
Coniferyl alcohol32811-40-8+
Cinnamyl alcohol104-54-1+
Sinapyl alcohol537-33-7+
This compound3690-05-9+
(E)-3-phenyl-2-methyl-2-propenol1504-55-8+
Benzyl alcohol100-51-6+
4-Hydroxybenzyl alcohol623-05-2+
(+)-Secoisolariciresinol145265-02-7+
Isoeugenol97-54-1-
Eugenol97-53-0-
Ferulic acid1135-24-6-
Gallic acid149-91-7-
Quercetin117-39-5-
Kaempferol520-18-3-
Liquiritigenin578-86-9-
Isomucronulatol52250-35-8-
Myricetin529-44-2-
Naringenin480-41-1-

Mechanism of Action

p-Coumaryl alcohol exerts its effects primarily through its role in lignin biosynthesis. The compound undergoes enzymatic dehydrogenation to form lignin polymers, which provide structural support and defense against microbial attack in plants. The molecular targets involved include enzymes such as cinnamate 4-hydroxylase and cinnamyl alcohol dehydrogenase .

Comparison with Similar Compounds

  • Coniferyl alcohol
  • Sinapyl alcohol
  • Cinnamyl alcohol

Comparison:

This compound is unique due to its specific role in lignin biosynthesis and its relatively simple structure compared to its methoxylated counterparts.

Biological Activity

p-Coumaryl alcohol, a phenolic compound and a monolignol, plays a significant role in various biological activities. This article delves into its biological properties, focusing on its anti-inflammatory effects, metabolic pathways, and degradation by microorganisms. The information is compiled from diverse research studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a hydroxyl group attached to the benzene ring. Its molecular formula is C9_9H10_10O, and it is known for its role as a precursor in lignin biosynthesis. This compound is found in various plant species and contributes to their defense mechanisms against pathogens.

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory properties. A study highlighted the activity of this compound-γ-O-methyl ether (CAME), which was isolated from Alpinia galanga. This compound modulates interferon-gamma production in CD4+ T helper cells, indicating its potential to influence immune responses and inflammation .

Key Findings:

  • CAME reduced inflammatory cytokine production.
  • It affects T cell activation and differentiation.
  • Potential therapeutic applications in inflammatory diseases.

Metabolic Pathways

The biosynthesis of this compound involves several enzymatic reactions. Recent studies have utilized engineered microorganisms like Escherichia coli to optimize the production of this compound through bioconversion processes. For example, the combination of carboxylic acid reductase (CAR) and cinnamyl alcohol dehydrogenase (CAD) has been shown to efficiently convert ferulic acid into coniferyl alcohol, with significant yields of this compound achieved during these processes .

Table 1: Enzymatic Conversion Yields

SubstrateEnzyme CombinationYield (%)
Ferulic AcidSrCAR + MsCAD250.3
Ferulic AcidNiCAR + MsCAD233.6

Degradation by Microorganisms

This compound serves as a carbon source for certain fungi, notably Aspergillus flavus. Research indicates that this fungus can utilize this compound for growth, leading to the production of various metabolites such as p-coumaric acid and protocatechuic acid . The microbial degradation pathways are crucial for understanding how lignin-derived compounds are recycled in ecosystems.

Key Metabolites Identified:

  • p-Coumaric acid
  • β-Hydroxy-(p-hydroxyphenyl)propionic acid
  • Acetic acid derivatives

Case Studies

  • Anti-Inflammatory Mechanism Study :
    • Investigated the modulation of cytokine production by CAME.
    • Found significant reductions in pro-inflammatory cytokines in vitro.
  • Microbial Utilization :
    • A study on Aspergillus flavus demonstrated its ability to metabolize this compound, highlighting its ecological role in lignin degradation.

Properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895024
Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
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CAS No.

20649-40-5, 3690-05-9
Record name (E)-p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)
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Record name P-COUMARYL ALCOHOL
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Record name 4-Coumaryl alcohol
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Melting Point

213.5 °C
Record name 4-Coumaryl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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